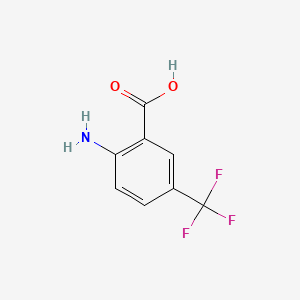

2-amino-5-(trifluoromethyl)benzoic Acid

Descripción general

Descripción

2-amino-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and a trifluoromethyl group is at the fifth carbon of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Lithiation-Carboxylation Method

Reaction Overview

The lithiation-carboxylation approach leverages organolithium intermediates to achieve regioselective functionalization. This method, detailed in patent CN103012122A, involves two key steps:

- Lithiation of p-chloro benzo trifluoride-99 using tert-butyl lithium (t-BuLi) in the presence of tertiary amines (e.g., tetramethylethylenediamine or DIPEA).

- Carboxylation via reaction with solid carbon dioxide (dry ice), followed by acid workup to yield the target compound.

Detailed Protocol

- Step 1 (Lithiation):

p-Chloro benzo trifluoride-99 (0.1 mol) and a tertiary amine (0.1 mol) are dissolved in anhydrous tetrahydrofuran (THF) under nitrogen at −75°C. t-BuLi (1.3 M in hexane, 0.1 mol) is added dropwise, maintaining the temperature below −70°C. The mixture is stirred for 1 hour to form the lithium salt intermediate. - Step 2 (Carboxylation):

The lithium intermediate is poured onto dry ice (50 g) and stirred for 30–60 minutes. After evaporation of excess CO₂, aqueous HCl (6 M) is added to adjust the pH to 3–4. The product is isolated via vacuum distillation, followed by recrystallization in hexane to achieve >98% purity.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 89–90% |

| Purity (HPLC) | >98.5% |

| Reaction Temperature | −75°C (lithiation), 15–20°C (workup) |

Advantages: High regioselectivity, simplified purification, and scalability for industrial production.

Limitations: Requires cryogenic conditions and strict moisture exclusion.

Nitration-Reduction Method

Reaction Overview

This two-step method, adapted from US6333434B1, involves nitration of a trifluoromethyl-substituted benzene derivative followed by reduction of the nitro group to an amine.

Detailed Protocol

- Step 1 (Nitration):

3-Nitro-5-(trifluoromethyl)benzoic acid is synthesized by nitrating 3-(trifluoromethyl)benzoic acid using a HNO₃/H₂SO₄ mixture at 0–60°C. The nitro group is introduced at the meta position relative to the trifluoromethyl group. - Step 2 (Reduction):

The nitro compound is reduced using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). For example, stirring 3-nitro-5-(trifluoromethyl)benzoic acid with Pd/C under H₂ at 25°C for 3 hours yields the amine.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (Nitration) | 85–92% |

| Yield (Reduction) | 90–95% |

| Purity | >97% |

Advantages: Utilizes readily available reagents and avoids organolithium intermediates.

Limitations: Multi-step process with potential isomer formation during nitration.

Halogenation-Amination Method

Reaction Overview

This route involves halogenation of a pre-functionalized benzoic acid followed by amination. While less common, it offers flexibility in introducing substituents.

Detailed Protocol

- Step 1 (Halogenation):

5-(Trifluoromethyl)benzoic acid is brominated at the 2-position using N-bromosuccinimide (NBS) under radical conditions. - Step 2 (Amination):

The brominated intermediate undergoes nucleophilic substitution with ammonia or a protected amine source (e.g., Gabriel synthesis) to introduce the amino group.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (Halogenation) | 75–80% |

| Yield (Amination) | 60–70% |

| Purity | 90–95% |

Advantages: Suitable for late-stage functionalization.

Limitations: Moderate yields and competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lithiation-Carboxylation | 89–90 | >98.5 | High | Moderate |

| Nitration-Reduction | 85–95 | >97 | Moderate | High |

| Halogenation-Amination | 60–80 | 90–95 | Low | Low |

Key Findings:

- The lithiation-carboxylation method is optimal for high-purity, large-scale production despite requiring specialized equipment.

- The nitration-reduction approach balances cost and efficiency, making it suitable for laboratory synthesis.

- Halogenation-amination is less favored due to lower yields and operational complexity.

Industrial and Environmental Considerations

Solvent and Recycle Strategies

Análisis De Reacciones Químicas

Types of Reactions

2-amino-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted benzoic acids with various functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-amino-5-(trifluoromethyl)benzoic acid is . It features a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies indicate that it can significantly reduce COX activity, suggesting potential therapeutic applications in treating inflammatory diseases .

- Enzyme Inhibition : this compound exhibits moderate enzyme inhibition properties. It has been studied for its ability to bind various enzymes, potentially modulating their activity and influencing cellular signaling pathways .

- Receptor Binding : Interaction studies have demonstrated that this compound can influence receptor activity, which may lead to further pharmacological applications, particularly in drug design and development.

Comparative Analysis with Related Compounds

To better understand the unique profile of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes the comparative biological activities:

| Compound | Anti-inflammatory Activity | Enzyme Inhibition | Receptor Binding |

|---|---|---|---|

| This compound | Significant | Moderate | Yes |

| 2-Amino-3-(trifluoromethyl)benzoic acid | Moderate | Low | No |

| 3-Amino-5-(trifluoromethyl)benzoic acid | Low | Moderate | Yes |

Case Studies

Several case studies have highlighted the applications of this compound:

- Inhibition of Cyclooxygenase (COX) : A study investigated the compound's inhibitory effects on COX enzymes. Results showed a significant reduction in COX activity at specific concentrations, underscoring its potential as an anti-inflammatory agent .

- Proteomic Profiling : Another study utilized proteomic techniques to assess the impact of this compound on cellular signaling pathways. Findings indicated that treatment with this compound altered the expression levels of key proteins involved in inflammation and cell survival, further validating its role in therapeutic contexts .

- Antifungal Activity : Research has also explored the antifungal properties of derivatives of this compound. While specific activity levels varied among strains, some derivatives demonstrated significant antifungal efficacy against various Candida species .

Mecanismo De Acción

The mechanism of action of 2-amino-5-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-4-(trifluoromethyl)benzoic acid

- 2-amino-6-(trifluoromethyl)benzoic acid

- 3-amino-5-(trifluoromethyl)benzoic acid

Uniqueness

2-amino-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and amino groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Actividad Biológica

2-Amino-5-(trifluoromethyl)benzoic acid (CAS Number: 83265-53-6) is an aromatic compound notable for its unique structural features, including an amino group and a trifluoromethyl group attached to a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts. The molecular formula is , with a molecular weight of approximately 205.13 g/mol.

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, which may improve its membrane permeability and bioavailability. The amino group can participate in hydrogen bonding, allowing the compound to interact effectively with various biological targets, including proteins and enzymes .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : It has shown promise in proteomics research, particularly concerning enzyme inhibition. Studies have demonstrated its ability to bind to various enzymes, potentially modulating their activity.

- Receptor Binding : Interaction studies reveal that this compound can influence receptor activity, which may lead to further pharmacological applications.

Case Studies

- Inhibition of Cyclooxygenase (COX) : A study investigated the inhibitory effects of this compound on COX enzymes, which are critical in the inflammatory process. Results indicated a significant reduction in COX activity at specific concentrations, suggesting its potential as an anti-inflammatory agent.

- Proteomic Profiling : Another study utilized proteomic techniques to assess the impact of this compound on cellular signaling pathways. Findings indicated that treatment with this compound altered the expression levels of key proteins involved in inflammation and cell survival.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Anti-inflammatory Activity | Enzyme Inhibition | Receptor Binding |

|---|---|---|---|

| This compound | Significant | Moderate | Yes |

| 2-Amino-3-(trifluoromethyl)benzoic Acid | Moderate | Low | No |

| 3-Amino-5-(trifluoromethyl)benzoic Acid | Low | Moderate | Yes |

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future research could focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Therapeutic Applications : Exploring its potential as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-amino-5-(trifluoromethyl)benzoic acid, and how does the trifluoromethyl group influence reaction efficiency?

- Methodological Answer : The synthesis often involves coupling reactions using boronic acid derivatives or halogenated intermediates. For example, a tert-butyl carbamate-protected intermediate can be synthesized via Suzuki-Miyaura cross-coupling with (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid . The electron-withdrawing trifluoromethyl group reduces electron density at the aromatic ring, requiring careful optimization of catalysts (e.g., Pd-based) and reaction temperatures (typically 80–100°C) to prevent side reactions. LCMS and HPLC (retention time ~1.31 minutes under TFA-modified conditions) are critical for monitoring purity .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Standard protocols include wearing PPE (nitrile gloves, lab coats, safety goggles) and working in fume hoods. Due to the compound’s aromatic and acidic nature, avoid skin contact and inhalation. Waste should be neutralized with a weak base (e.g., sodium bicarbonate) before disposal in designated hazardous waste containers . For large-scale reactions, glovebox use is recommended to minimize exposure to volatile byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is essential for confirming the trifluoromethyl group’s presence (δ ~ -60 to -65 ppm). NMR resolves the amino proton (δ ~ 5–6 ppm) and aromatic protons (δ ~ 7–8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (theoretical m/z 205.04) .

- IR : Look for carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational docking studies (e.g., using AutoDock Vina) reveal that its electron-withdrawing nature strengthens hydrogen bonding with target enzymes, such as leucyl-tRNA synthetase, by polarizing adjacent functional groups. This can be validated via binding affinity assays (e.g., SPR or ITC) .

Q. What strategies resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from pH-dependent ionization. At neutral pH, the carboxylic acid group is deprotonated, increasing solubility in polar solvents (e.g., DMF or DMSO). Under acidic conditions (pH < 3), protonation reduces polarity, favoring dissolution in ethyl acetate or dichloromethane. Solubility profiles should be mapped using UV-Vis spectroscopy at varying pH levels .

Q. How can researchers mitigate decomposition of this compound under prolonged storage or high-temperature conditions?

- Methodological Answer : Decomposition pathways include decarboxylation or hydrolysis of the amino group. Storage at -20°C under inert atmosphere (argon) minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) identify degradation products. Adding antioxidants (e.g., BHT) at 0.01% w/w can suppress radical-mediated decay .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding kinetics, while QM/MM calculations assess electronic interactions. Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics, and X-ray crystallography (if crystals are obtainable) provides structural validation. For example, analogues of this compound have shown sub-μM inhibition in microbial enzyme assays .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations (e.g., 158–159°C vs. 165°C) may stem from polymorphism or impurities. Recrystallization from ethanol/water mixtures followed by DSC analysis can identify polymorphic forms. Purity must be confirmed via HPLC (>98% area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What analytical approaches distinguish between positional isomers (e.g., 2-amino-4- vs. 5-(trifluoromethyl)benzoic acid) in synthetic mixtures?

- Methodological Answer : LC-MS/MS with a phenyl-hexyl column achieves baseline separation due to differences in hydrophobicity. NMR chemical shifts also differ: the 5-substituted isomer shows a distinct triplet (J ~ 12 Hz) versus a doublet for the 4-substituted analogue .

Q. Experimental Design

Q. How to design a SAR study for this compound derivatives targeting antimicrobial activity?

- Methodological Answer :

- Library Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-position via Pd-catalyzed C-H activation .

- Bioactivity Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Interpretation : Correlate logP (measured via shake-flask method) with MIC values to optimize lipophilicity .

Propiedades

IUPAC Name |

2-amino-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCQUPLYYXSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440353 | |

| Record name | 2-amino-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83265-53-6 | |

| Record name | 2-amino-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.